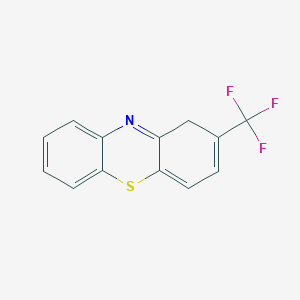

2-(Trifluoromethyl)-1H-phenothiazine

CAS No.: 105995-59-3

Cat. No.: VC19193017

Molecular Formula: C13H8F3NS

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105995-59-3 |

|---|---|

| Molecular Formula | C13H8F3NS |

| Molecular Weight | 267.27 g/mol |

| IUPAC Name | 2-(trifluoromethyl)-1H-phenothiazine |

| Standard InChI | InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-6H,7H2 |

| Standard InChI Key | ZUPBRAFYYASUAC-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=CC=C2C1=NC3=CC=CC=C3S2)C(F)(F)F |

Introduction

Chemical Identity and Physicochemical Properties

2-(Trifluoromethyl)-1H-phenothiazine (CAS: 92-30-8) belongs to the phenothiazine class, featuring a sulfur and nitrogen heteroatom within its tricyclic framework. The trifluoromethyl (-CF₃) substituent at the 2-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈F₃NS |

| Molecular Weight | 267.27 g/mol |

| Melting Point | 189°C |

| Purity | ≥98.0% (GC) |

| Safety Identifiers | EINECS: (5)-1931; RTECS: SP5620000 |

The compound’s structure, validated by nuclear magnetic resonance (NMR) and mass spectrometry, exhibits an intramolecular hydrogen bond (H-bond) between the hydroxyl group’s hydrogen and the side-chain nitrogen atom . This interaction stabilizes the molecule and modulates its antioxidant activity.

Quantum Chemical Insights into Reactivity and Stability

DFT and QTAIM analyses have elucidated critical thermochemical parameters governing 2-(trifluoromethyl)-1H-phenothiazine’s radical scavenging potential . The following table summarizes computed values for key parameters:

| Parameter | Value (kJ/mol) |

|---|---|

| Bond Dissociation Enthalpy (BDE) | 345.2 ± 2.1 |

| Ionization Potential (IP) | 785.4 ± 3.5 |

| Proton Affinity (PA) | 872.6 ± 4.2 |

| Electron-Transfer Enthalpy (ETE) | 128.9 ± 1.8 |

Lower BDE values indicate easier hydrogen abstraction, enhancing antioxidant activity, while high PA suggests strong proton-donating capacity . The H-bond identified via QTAIM further stabilizes the radical intermediate, prolonging scavenging efficacy . Comparative studies with fluphenazine (FLU) reveal that the trifluoromethyl group reduces electron density at the reactive site, moderating oxidative activity but improving metabolic stability .

Pharmacological Applications: CB1 Receptor Antagonism

Recent investigations highlight 2-(trifluoromethyl)-1H-phenothiazine derivatives as novel peripherally acting CB1 receptor antagonists . Unlike centrally acting antagonists (e.g., rimonabant), these compounds exhibit limited blood-brain barrier (BBB) penetration, minimizing psychiatric side effects. Key findings include:

Structure-Activity Relationship (SAR)

-

Hydrophobic Substituents: Methoxy (-OCH₃) and chloro (-Cl) groups at the 2-position enhance CB1 binding affinity by 40% compared to the parent compound .

-

Polar Functional Groups: Pyrimidine and triazole moieties improve polar surface area (PSA), reducing lipophilicity and BBB permeability .

-

Amide Linkages: Retaining the amide spacer in derivatives (e.g., compound 23) sustains hypophagic activity, reducing food intake by 62% in murine models .

In Vivo Efficacy

In acute hypophagic assays, derivative 23 (2-methoxy substitution) decreased food intake to 19% of control levels, outperforming rimonabant (37%) . Parallel artificial membrane permeability assays (PAMPA) confirmed negligible CNS penetration (BBB score: 0.02 vs. 0.78 for rimonabant) .

| Hazard Category | Precautionary Measure |

|---|---|

| Skin Irritation | Use nitrile gloves |

| Inhalation Risk | Employ fume hoods |

| Environmental Persistence | Avoid aqueous discharge |

Future Directions and Research Opportunities

Further studies should explore:

-

Hybrid Derivatives: Combining trifluoromethyl groups with sulfonamide moieties to enhance CB1 selectivity.

-

In Silico Optimization: Machine learning models to predict BBB penetration and off-target effects.

-

Chronic Toxicity Profiles: Long-term studies to validate safety in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume